N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide
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Overview
Description
N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide is a chemical compound with the molecular formula C22H32N2O2 It is known for its unique structure, which includes two cyclohexyl rings and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide typically involves the reaction of 4-(2-acetamidocyclohexyl)phenylcyclohexylamine with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Studied for their potential as lead compounds in drug design.
Uniqueness
N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide stands out due to its unique structure, which includes two cyclohexyl rings and an acetamide group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34668-23-0 |
---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H32N2O2/c1-15(25)23-21-9-5-3-7-19(21)17-11-13-18(14-12-17)20-8-4-6-10-22(20)24-16(2)26/h11-14,19-22H,3-10H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
HOAWBXFLPWAFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCCC1C2=CC=C(C=C2)C3CCCCC3NC(=O)C |
Origin of Product |
United States |
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